N1,N5,N10-(Z)-tri-p-coumaroylspermidine
Description
N1,N5,N10-(Z)-Tri-$ p $-coumaroylspermidine is a polyamine derivative in which three $ p $-coumaroyl groups are attached to the spermidine backbone via Z (cis) configurations at all three positions. It is primarily isolated from Carthamus tinctorius L. (safflower), a plant traditionally used in Chinese medicine for its cardiovascular and neurological benefits . This compound has garnered attention for its role in modulating serotonin (5-HT) reuptake, though its activity is weaker compared to its mixed-configuration isomers . Its structural uniqueness lies in the stereochemistry of the coumaroyl moieties, which influences both biological activity and stability under light exposure .
Properties
Molecular Formula |
C34H37N3O6 |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
(Z)-3-(4-hydroxyphenyl)-N-[4-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]-[3-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propyl]amino]butyl]prop-2-enamide |
InChI |
InChI=1S/C34H37N3O6/c38-29-13-4-26(5-14-29)10-19-32(41)35-22-1-2-24-37(34(43)21-12-28-8-17-31(40)18-9-28)25-3-23-36-33(42)20-11-27-6-15-30(39)16-7-27/h4-21,38-40H,1-3,22-25H2,(H,35,41)(H,36,42)/b19-10-,20-11-,21-12- |
InChI Key |
PFDVWJCSCYDRMZ-XWBZMVROSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C(=O)NCCCCN(CCCNC(=O)/C=C\C2=CC=C(C=C2)O)C(=O)/C=C\C3=CC=C(C=C3)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NCCCCN(CCCNC(=O)C=CC2=CC=C(C=C2)O)C(=O)C=CC3=CC=C(C=C3)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N5,N10-(Z)-tri-p-coumaroylspermidine typically involves the coupling of spermidine with p-coumaric acid. The reaction is usually carried out under mild conditions using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl group of p-coumaric acid. The reaction proceeds in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, would be necessary to achieve high yields and purity.
Chemical Reactions Analysis
Substitution Reactions
The compound participates in nucleophilic substitution reactions facilitated by its amine groups. These reactions often involve modifications to the coumaroyl or spermidine moieties:
Key findings :
-
Acetylation : Hydroxyl groups on the p-coumaroyl residues react with acetic anhydride to form acetylated derivatives (e.g., N1,N5,N10,N14-tetra(4-O-acetylcoumaroyl)spermine). This modification abolishes HIV-1 protease inhibitory activity, highlighting the importance of free hydroxyl groups for biological function .
-
Coumaroyl Group Addition : Synthesized analogs with extended polyamine backbones (e.g., tetra-p-coumaroylspermine) exhibit enhanced HIV-1 protease inhibition compared to the parent compound .
Hydrolysis Reactions
The amide bonds linking spermidine and p-coumaroyl groups are susceptible to hydrolysis under specific conditions:
Experimental evidence :
-
Acidic/Basic Hydrolysis : Fragmentation patterns in mass spectrometry reveal cleavage at N1 and N10 positions, producing diagnostic ions (e.g., m/z 204 and 218) . This suggests hydrolytic instability in extreme pH environments.
Redox Reactions
The compound demonstrates antioxidant activity through free radical scavenging, implicating participation in oxidation-reduction cycles:
Mechanistic insights :
-
Radical Neutralization : Phenolic hydroxyl groups donate hydrogen atoms to reactive oxygen species (ROS), forming stabilized radicals that mitigate oxidative stress .
Structural Isomerism and Reactivity
The (Z)-configuration of coumaroyl groups influences stereochemical interactions and reaction outcomes:
Comparative data :
Synthetic Derivatives and Activity
Chemically modified analogs reveal structure-activity relationships:
Notable examples :
-
N1,N5,N10,N14-Tetra-p-coumaroylspermine : Synthesized by coupling spermine with p-coumaric acid, this derivative shows 2.5-fold higher HIV-1 protease inhibition than the parent compound .
-
Penta-p-coumaroyltetraethylenepentamine : Features five coumaroyl groups and exhibits the strongest inhibitory effect (IC₅₀ = 58 μM) .
Reaction Conditions and Reagents
Biological Implications of Reactivity
Scientific Research Applications
Pharmaceutical Applications
- Inhibition of Serotonin Reuptake: N1,N5,N10-(Z)-tri-p-coumaroylspermidine has demonstrated a weak inhibitory effect on the reuptake of [3H]-5-HT in rat brain synaptosomes .
- Antidepressant-like effects: Studies indicate that coumaroylspermidine compounds, including this compound, may possess antidepressant-like properties .
-
Inhibition of PSA Secretion: Coumaric acyl spermidine compounds can suppress PSA (prostate-specific antigen) secretion, suggesting potential applications in preventing and treating prostate cancer . N1,N5,N10-tri--(E)-coumaric acyl spermidine and N1,N5,N10-tri--(E/Z)-coumaric acyl spermidine have been found to inhibit PSA secretion .
- N1, N5, N10-tri-(E)-coumaric acyl spermidine at a concentration of 100 μg/ml showed an inhibition rate of 60.91%, with an IC50 value of 44.6 μg/ml (0.07nM/L) .
- N1, N5, N10-tri-(E/Z)-coumaric acyl spermidine at a concentration of 100 μg/ml showed an inhibiting rate of 67.49%, and an IC50 value of 4.7 μg/ml (0.008nM/L) .
- Antagonism of α1-adrenoceptor and inhibition of COX-2: Coumaric acyl spermidine compounds exhibit activity in antagonizing α1-adrenoceptors and inhibiting COX-2 . This suggests potential applications in preventing and treating prostatic disorders, hypertension, headaches, arthritis, and cervicitis .
Health Food Applications
- Prostatic Hyperplasia, Prostatitis, and Prostate Cancer Control: Coumaric acyl spermidine compounds may help control hyperplasia of the prostate, prostatitis, or prostate cancer . N 1, N 5, N 10-tri--(E)-coumaric acyl spermidine derives from Bee Pollen, a medicine-food two-purpose plant, suggesting it can be made into health food .
Radical Scavenging Properties
Mechanism of Action
The mechanism of action of N1,N5,N10-(Z)-tri-p-coumaroylspermidine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Gene Expression Modulation: The compound can influence the expression of genes related to plant defense and stress responses.
Comparison with Similar Compounds
Structural Comparison
Spermidine derivatives differ in the number and stereochemistry (E/Z) of $ p $-coumaroyl substitutions. Key structural analogs include:
| Compound Name | Configuration | Key Structural Features |
|---|---|---|
| N1,N5,N10-(Z)-Tri-$ p $-coumaroylspermidine | All Z (cis) | Three Z-configured coumaroyl groups |
| N1,N5-(Z)-N10-(E)-Tri-$ p $-coumaroylspermidine | Mixed Z/E (N5,10-Z; N10-E) | Two Z and one E coumaroyl groups |
| N1,N5,N10-(E)-Tri-$ p $-coumaroylspermidine | All E (trans) | Three E-configured coumaroyl groups |
| N1,N6-(E)-Di-$ p $-coumaroylputrescine | Di-E (trans) | Two E-configured coumaroyl groups on putrescine |
| Safflospermidine B (N1-(E)-N5,N10-(Z)-Tri-$ p $-coumaroylspermidine) | Mixed E/Z | One E and two Z coumaroyl groups |
Natural Sources
- N1,N5,N10-(Z)-Tri-$ p $-coumaroylspermidine : Carthamus tinctorius (safflower) .
- N1,N5-(Z)-N10-(E)-Tri-$ p $-coumaroylspermidine : Carthamus tinctorius and Amorpha fruticosa .
- All-E Isomer : Amorpha fruticosa flowers and Buddleja officinalis .
- Di-$ p $-coumaroylputrescine Derivatives : Amorpha fruticosa and Microdesmis keayana .
Bioactivity Comparison
Key Findings :
- The Z configuration at all positions reduces 5-HT reuptake inhibition compared to mixed E/Z isomers .
- E-configured coumaroyl groups enhance anticholinesterase and tyrosinase inhibitory activities .
- Di-$ p $-coumaroylputrescine derivatives lack the spermidine backbone, reducing polyamine-related bioactivity .
Stability and Photoisomerization
- Light Sensitivity : All tri-$ p $-coumaroylspermidine isomers undergo photoisomerization under UV/visible light, forming equilibrium mixtures . For example, the all-Z isomer converts to mixed E/Z forms in sunlight, complicating pharmacological studies .
- Storage Recommendations : Solutions must be stored at -20°C in the dark to preserve isomer integrity .
Q & A
Q. What methods are used to isolate N1,N5,N10-(Z)-tri-p-coumaroylspermidine from plant sources?
The compound is isolated using countercurrent chromatography (CCC) with solvent systems like methyl tert-butyl ether/n-butanol/acetonitrile/water, achieving purities >95% . Preparative HPLC-DAD at wavelengths 280, 350, and 440 nm is also employed to separate isomers from safflower (Carthamus tinctorius) extracts .
Q. How is the structure of tri-p-coumaroylspermidine confirmed?
Structural elucidation relies on UV spectroscopy, high-resolution mass spectrometry (HRMS), and 1D/2D NMR. For example, trans/cis isomer differentiation is achieved via coupling constants in NMR (e.g., J = 12–16 Hz for trans vs. 6–8 Hz for cis) . Comparisons with synthetic standards further validate configurations .
Q. What are the primary natural sources of this compound?
Major sources include Carthamus tinctorius (safflower), where it co-occurs with isomers like N1,N5,N10-(E)-tri-p-coumaroylspermidine . It is also identified as a metabolite in Camellia sinensis (tea) flowers .
Advanced Research Questions
Q. What pharmacological mechanisms are proposed for its antidepressant-like effects?
In vivo studies using forced swim and tail suspension tests show the compound reduces immobility time, likely via serotonin transporter (SERT) inhibition. Molecular docking suggests competitive binding to SERT’s active site, blocking serotonin reuptake . Dose-dependent effects are observed at 10–50 mg/kg in murine models .
Q. How do stereoisomeric forms (Z/E) affect bioactivity?
The (Z)-isomer exhibits stronger SERT inhibition (IC₅₀ = 1.2 µM) compared to (E)-isomers, which show reduced activity (IC₅₀ >10 µM) . Structural flexibility of the Z-configuration may enhance binding to hydrophobic pockets in target proteins .
Q. What experimental contradictions exist in reported bioactivities?
While the compound shows antidepressant potential via SERT , its structural analog N1,N5,N10-(E)-tri-p-coumaroylspermidine demonstrates weak anticholinesterase activity (IC₅₀ = 48 µM for AChE vs. 0.35 µM for galantamine) . These discrepancies highlight target specificity dependent on stereochemistry.
Q. What role does the compound play in plant systems under abiotic stress?
In Prunus mume pollen, deficiency of this compound under low-temperature stress correlates with abnormal tapetal vacuolization and microspore sterility. Its absence reduces pollen viability by 6.7-fold compared to normal levels .
Q. How are data discrepancies in isomer quantification resolved?
Multi-wavelength HPLC-DAD (e.g., 280 nm for coumaroyl groups vs. 350 nm for conjugated systems) distinguishes isomers . CCC combined with pH-zone refining improves separation efficiency for trace isomers (e.g., 4–8 mg purified from 200 mg crude extract) .
Q. What in vitro assays assess its bioactivity?
Q. How does abiotic stress influence metabolite levels in planta?
Low-temperature stress during microspore development reduces this compound by 3.8-fold in Prunus mume pollen, while chlorogenic acid increases 6.7-fold. This imbalance disrupts phenylpropanoid metabolism, leading to fluorescence abnormalities and sterility .
Methodological Notes
- Isomer Separation : Optimize CCC solvent polarity to resolve (Z)- and (E)-isomers. Adjust pH to enhance partition coefficients for polar derivatives .
- Structural Validation : Combine HRMS (accurate mass <2 ppm error) with NOESY/ROESY NMR to confirm double-bond geometry .
- Bioactivity Testing : Use orthogonal assays (e.g., SERT inhibition + behavioral models) to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
